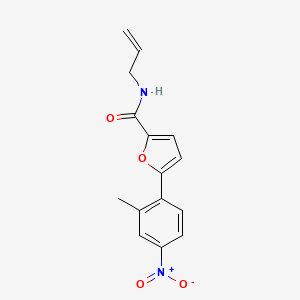![molecular formula C22H21N3O5S B5233374 N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide CAS No. 5604-59-1](/img/structure/B5233374.png)
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as NPGS and is widely used in scientific research as a tool for studying the effects of sulfonamides on biological systems.
作用机制
The mechanism of action of NPGS involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. By inhibiting the activity of these enzymes, NPGS disrupts the balance of bicarbonate and carbon dioxide in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPGS are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate, which can have a variety of effects on the body. For example, NPGS has been shown to cause metabolic acidosis, a condition in which the pH of the blood becomes too acidic. It has also been shown to have diuretic effects, increasing the excretion of sodium and water from the body.
实验室实验的优点和局限性
One of the main advantages of using NPGS in lab experiments is its specificity for carbonic anhydrase enzymes. This allows researchers to study the effects of sulfonamides on these enzymes without interfering with other biological processes. However, one limitation of using NPGS is its potential toxicity. High doses of NPGS have been shown to cause liver damage and other adverse effects in animal studies.
未来方向
There are several future directions for research on NPGS. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the use of NPGS as a tool for studying the role of carbonic anhydrase enzymes in various physiological processes. Finally, there is interest in exploring the potential therapeutic uses of NPGS, particularly in the treatment of diseases such as glaucoma and epilepsy that are associated with carbonic anhydrase dysfunction.
Conclusion:
In conclusion, N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide is a useful tool for studying the effects of sulfonamides on biological systems. Its specificity for carbonic anhydrase enzymes makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, its potential toxicity highlights the need for caution in its use. Further research is needed to fully understand the potential therapeutic uses of NPGS and to develop more potent and selective inhibitors of carbonic anhydrase enzymes.
合成方法
The synthesis of NPGS involves the reaction of N-phenyl-N-(2-phenylethyl)glycinamide with 2-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide as the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
NPGS is widely used in scientific research as a tool for studying the effects of sulfonamides on biological systems. It is commonly used to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in many physiological processes. NPGS has also been shown to have antibacterial and antifungal properties, making it a useful tool for studying the mechanisms of action of sulfonamides against these microorganisms.
属性
IUPAC Name |
2-(N-(2-nitrophenyl)sulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-22(23-16-15-18-9-3-1-4-10-18)17-24(19-11-5-2-6-12-19)31(29,30)21-14-8-7-13-20(21)25(27)28/h1-14H,15-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYLQXXHEBKCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367285 |
Source


|
| Record name | ST090753 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Phenyl2-nitrobenzenesulfonamido)-N-(2-phenylethyl)acetamide | |
CAS RN |
5604-59-1 |
Source


|
| Record name | ST090753 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(3-bromo-4-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233303.png)

![2-methyl-5-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-1H-benzimidazole](/img/structure/B5233314.png)
![3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5233321.png)
![5-[2-(benzyloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5233325.png)
![4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5233335.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(4-fluorobenzyl)piperidine trifluoroacetate](/img/structure/B5233341.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233348.png)
![methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5233361.png)

![N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide](/img/structure/B5233389.png)
![2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5233395.png)

![7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5233407.png)